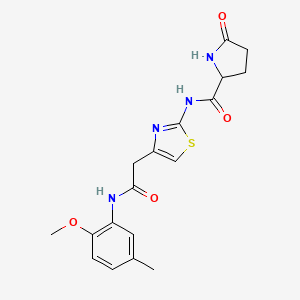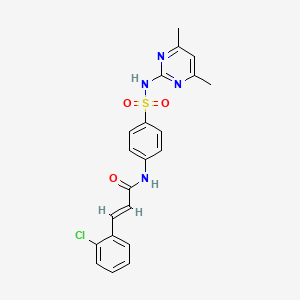
(E)-3-(2-chlorophenyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-N-(4-(N-(4,6-dimethylpyrimidin-2-yl)sulfamoyl)phenyl)acrylamide is a useful research compound. Its molecular formula is C21H19ClN4O3S and its molecular weight is 442.92. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Binding Studies
- A study focused on the synthesis of p-hydroxycinnamic acid derivatives, including compounds structurally related to the query chemical, investigated their binding interactions with bovine serum albumin (BSA) through fluorescence and UV–vis spectral studies. The research aimed at understanding the thermodynamic parameters and binding constants of these compounds with BSA, providing insights into their potential biomedical applications (Meng et al., 2012).
Antitumor Activity and Molecular Docking
- Research on novel benzenesulfonamide derivatives, including those similar to the query compound, demonstrated significant in vitro antitumor activity against specific cell lines. The study also delved into molecular docking to evaluate potential interactions with key biological targets, suggesting these compounds' relevance in developing cancer therapeutics (Fahim & Shalaby, 2019).
Enzyme Inhibition for Herbicidal Activity
- Investigations into acrylic acid derivatives related to the query chemical revealed their role as inhibitors of acetohydroxyacid synthase (AHAS), with certain compounds showing herbicidal activity. This work highlights the compound's potential in agricultural applications, particularly in weed management (Mcfadden et al., 1993).
Heterocyclic Synthesis for Drug Development
- A study on the utility of enaminonitriles in heterocyclic synthesis, involving reactions leading to the creation of various pyrazole, pyridine, and pyrimidine derivatives, underscores the potential of compounds akin to the query chemical in the synthesis of new drugs. This research provides a foundation for developing novel therapeutic agents with diverse biological activities (Fadda et al., 2012).
Antimicrobial Activity
- Exploration into the synthesis of novel heterocyclic compounds containing a sulfonamido moiety, related to the query compound, aimed at assessing their antibacterial efficacy. Some compounds demonstrated high activity against various microbial strains, indicating their potential in antimicrobial drug development (Azab et al., 2013).
properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-[4-[(4,6-dimethylpyrimidin-2-yl)sulfamoyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19ClN4O3S/c1-14-13-15(2)24-21(23-14)26-30(28,29)18-10-8-17(9-11-18)25-20(27)12-7-16-5-3-4-6-19(16)22/h3-13H,1-2H3,(H,25,27)(H,23,24,26)/b12-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGRNNIQIJMJIRN-KPKJPENVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C=CC3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)/C=C/C3=CC=CC=C3Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19ClN4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



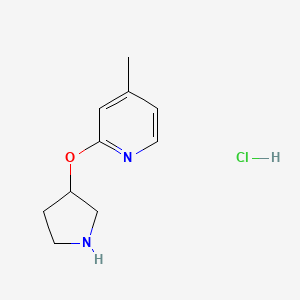

![N-(7-chloro-4-methylbenzo[d]thiazol-2-yl)-4-phenoxybenzamide](/img/structure/B2887963.png)
![5-chloro-4-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-phenyl-1H-pyrazole](/img/structure/B2887964.png)

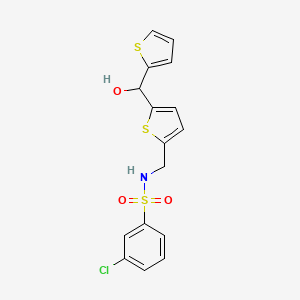
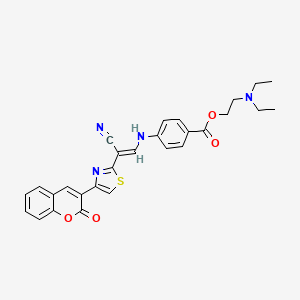
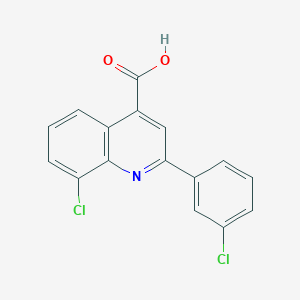
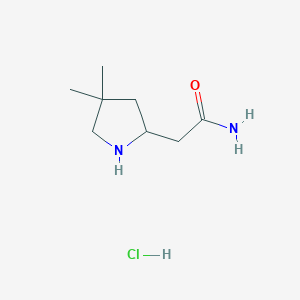
![N-[2-(4-chlorophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-3,4,5-triethoxybenzamide](/img/structure/B2887974.png)
![N-(3-chloro-2-methylphenyl)-N-[(4-methylphenyl)sulfonyl]glycine](/img/structure/B2887975.png)
